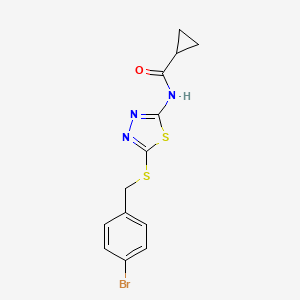

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Description

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a bromobenzylthio group attached to a thiadiazole ring, which is further connected to a cyclopropanecarboxamide moiety

Properties

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3OS2/c14-10-5-1-8(2-6-10)7-19-13-17-16-12(20-13)15-11(18)9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTUKQPGGPZXLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of 4-bromobenzylthiol: This can be achieved by reacting 4-bromobenzyl chloride with sodium hydrosulfide in an aqueous medium.

Synthesis of 1,3,4-thiadiazole ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

Coupling reaction: The 4-bromobenzylthiol is then coupled with the thiadiazole ring using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the intermediate compound.

Formation of cyclopropanecarboxamide: The final step involves the reaction of the intermediate compound with cyclopropanecarbonyl chloride in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols

Major Products Formed

Oxidation: Disulfides, sulfoxides

Reduction: De-brominated product

Substitution: Substituted thiadiazole derivatives

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Overview

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide typically involves several steps:

- Formation of the Thiadiazole Ring : This is achieved through the cyclization of thiosemicarbazides with carboxylic acids under acidic or basic conditions.

- Introduction of the Bromobenzylthio Group : A nucleophilic substitution reaction is performed using 4-bromobenzyl chloride and a thiadiazole derivative in the presence of a base.

- Attachment of the Cyclopropanecarboxamide Moiety : The final step involves coupling with cyclopropanecarboxylic acid derivatives.

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties.

Biology and Medicine

This compound is investigated for its biological activities, particularly in the following areas:

- Antimicrobial Activity : Thiadiazole derivatives have demonstrated potential as antimicrobial agents. Studies indicate that compounds similar to this one can inhibit the growth of various bacteria and fungi.

- Anticancer Properties : Research has shown that thiadiazole derivatives possess anticancer properties. For instance, compounds with similar structures have been evaluated against human breast adenocarcinoma cell lines (MCF7), showing promising results in inhibiting cell proliferation.

Industrial Applications

In industry, this compound could be utilized in developing new materials with specific properties such as enhanced thermal stability or conductivity. Its unique chemical structure may allow for applications in electronics or materials science.

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Moderate | High |

| N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Structure | High | Moderate |

| N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Structure | Low | High |

Case Study 1: Antimicrobial Efficacy

A study conducted on thiadiazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound this compound was among those tested and showed promising results against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Potential

In vitro studies on MCF7 breast cancer cells revealed that this compound effectively inhibited cell growth at low micromolar concentrations. Molecular docking studies suggested that it binds effectively to key proteins involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromobenzylthio group and the thiadiazole ring are key structural features that enable the compound to bind to these targets and modulate their activity. The cyclopropanecarboxamide moiety may also play a role in enhancing the compound’s binding affinity and selectivity. The exact molecular pathways involved can vary depending on the specific biological context and target.

Comparison with Similar Compounds

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide can be compared with other thiadiazole derivatives, such as:

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide: Similar structure but with a chlorine atom instead of bromine.

N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide: Similar structure but with a methyl group instead of bromine.

N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide: Similar structure but with a nitro group instead of bromine.

The uniqueness of this compound lies in the presence of the bromobenzylthio group, which can impart distinct chemical and biological properties compared to its analogs. This can include differences in reactivity, binding affinity, and biological activity, making it a valuable compound for further research and development.

Biological Activity

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a compound belonging to the class of thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its potential mechanisms of action.

Chemical Structure and Properties

The structural formula of this compound includes:

- A thiadiazole ring , which is known for its reactivity and ability to interact with various biological targets.

- A bromobenzyl group , which enhances its lipophilicity and may influence its biological interactions.

- A cyclopropanecarboxamide moiety , contributing to the compound's unique pharmacological profile.

Molecular Formula: C_{14}H_{14}BrN_{3}OS_{2}

Molecular Weight: 420.35 g/mol

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies indicate that compounds within the thiadiazole class often exhibit activity against a range of bacteria and fungi. For instance:

- Antifungal Activity: Preliminary bioassays have shown efficacy against various fungal strains. The compound's mechanism may involve disrupting cell wall synthesis or interfering with metabolic pathways in fungi .

| Microorganism | Activity | Reference |

|---|---|---|

| Candida albicans | Effective | |

| Escherichia coli | Moderate | |

| Staphylococcus aureus | Effective |

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. This compound has been evaluated for its cytotoxic effects on various cancer cell lines:

- Cell Lines Tested: U87 (glioblastoma), HeLa (cervical cancer), and L929 (normal fibroblast).

- The compound exhibited selective cytotoxicity against cancer cells with minimal effects on normal cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| U87 | 0.58 | High cytotoxicity |

| HeLa | 0.03 | Selective effect |

| L929 | >10 | Low toxicity |

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Apoptosis Induction: It may trigger programmed cell death in cancer cells through pathways involving caspases and mitochondrial proteins like Bax and Bcl-2 .

- Interference with DNA Replication: There is potential for binding to DNA or RNA, disrupting replication or transcription processes essential for cell division.

Case Studies and Research Findings

A comprehensive study conducted on a series of thiadiazole derivatives found that modifications in the structure significantly influenced biological activity. For instance:

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for the preparation of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, and how are intermediates characterized?

- Methodology : Synthesis typically involves (i) thioether formation via nucleophilic substitution between 4-bromobenzyl mercaptan and a 5-chloro-1,3,4-thiadiazole intermediate, followed by (ii) cyclopropanecarboxamide coupling using carbodiimide-based reagents. Intermediates are characterized via elemental analysis, IR (for thiadiazole C=N and amide C=O stretches), H/C NMR (e.g., cyclopropane protons at δ ~1.0–2.0 ppm), and MS for molecular ion confirmation .

Q. How is the cytotoxic activity of this compound evaluated against cancer cell lines, and what controls ensure specificity?

- Methodology : Cytotoxicity is assessed using MTT or SRB assays against MCF-7 (breast) and A549 (lung) adenocarcinoma cells, with IC values calculated via nonlinear regression. Selectivity is confirmed by parallel screening against non-cancerous NIH3T3 fibroblasts, where compounds showing >10-fold lower toxicity in normal cells are prioritized .

Q. What analytical techniques are critical for confirming the purity and stability of this compound under storage conditions?

- Methodology : HPLC (C18 column, acetonitrile/water gradient) monitors purity (>95%), while accelerated stability studies (40°C/75% RH for 6 months) assess degradation. Mass spectrometry identifies major degradation products (e.g., hydrolysis of the thiadiazole ring or cyclopropane amide) .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s blood-brain barrier (BBB) permeability for CNS-targeted therapies?

- Methodology : Free Energy Perturbation (FEP) simulations predict substituent effects on BBB penetration. LogP values (target: 2–3) and polar surface area (<90 Ų) are optimized using in silico tools like Schrödinger’s QikProp. Experimental validation involves in situ perfusion models in rodents .

Q. What mechanistic insights explain the pro-apoptotic activity of this compound in resistant cancer models?

- Methodology : Flow cytometry (Annexin V/PI staining) confirms apoptosis induction. Western blotting tracks caspase-3/9 activation and Bcl-2 suppression. Synergy studies with cisplatin (combination index <1.0) identify potential for overcoming resistance .

Q. How are structure-activity relationships (SARs) explored to enhance target binding affinity?

- Methodology : Systematic substitution of the 4-bromobenzyl group (e.g., 4-Cl, 4-NO) and cyclopropane moiety (e.g., cyclobutane or spiro derivatives) is performed. Docking studies (AutoDock Vina) correlate substituent hydrophobicity/electron-withdrawing effects with aromatase or tubulin binding affinities .

Q. What in vivo models are suitable for pharmacokinetic and efficacy studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.